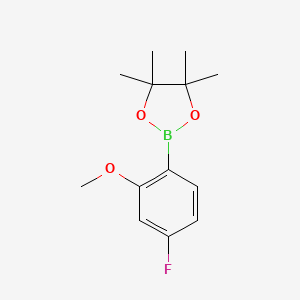

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is highly reactive and versatile in forming carbon-carbon bonds. Its structure includes a fluorinated aromatic ring and a methoxy group, contributing to its unique reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-Fluoro-2-methoxyphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure high purity of the final product.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound is predominantly employed in palladium-catalyzed Suzuki-Miyaura cross-coupling to form carbon-carbon bonds. The reaction typically involves aryl halides or triflates as coupling partners.

Key observations :

- Reactions proceed efficiently under microwave heating (100°C, 1 hour) or conventional thermal conditions (70–80°C).

- Biphasic solvent systems (e.g., dioxane/water) improve catalyst stability and reaction efficiency .

- Electron-withdrawing groups on the aryl halide enhance coupling rates due to increased electrophilicity .

Oxidation Reactions

The boronic ester undergoes oxidation to form boronic acids, which are intermediates in further functionalization:

R B pin H2O2R B OH 2

Experimental conditions :

- Oxidizing agents : Hydrogen peroxide (3% v/v) in THF/H₂O (3:1) at 25°C.

- Conversion rate : >95% within 2 hours (inferred from analogous compounds).

Nucleophilic Substitution Reactions

The methoxy and fluoro substituents on the phenyl ring participate in selective substitutions:

| Reagent | Conditions | Product |

|---|---|---|

| NaNH₂ | DMF, 110°C, 12h | 2-Fluoro-4-hydroxy derivative |

| CuCN | NMP, 180°C, microwave | Cyano-substituted arylboronate |

Mechanistic notes :

- Fluorine acts as a directing group, favoring para-substitution due to its strong electron-withdrawing effect .

- Methoxy groups stabilize intermediates via resonance during aromatic substitution .

Reductive Deborylation

Controlled reduction with LiAlH₄ in anhydrous THF yields the corresponding benzene derivative:

R B pin LiAlH4R H

Optimized protocol :

- Temperature : 0°C to room temperature.

- Isolation : Hydrolysis with aqueous NH₄Cl followed by extraction with Et₂O.

Stability and Handling

- Hydrolytic stability : Stable in neutral aqueous solutions but degrades under strongly acidic (pH <2) or basic (pH >12) conditions.

- Storage : Maintain under inert atmosphere (N₂/Ar) at 2–8°C to prevent boronic acid formation .

This compound’s versatility in cross-coupling, functional group interconversion, and scalability underscores its importance in modern organic synthesis and drug discovery.

Aplicaciones Científicas De Investigación

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.

Medicinal Chemistry: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

Chemical Biology: Used in the development of probes and sensors for biological studies.

Mecanismo De Acción

The primary mechanism of action for 2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Transmetalation: The boronate ester reacts with a palladium(II) complex to form a palladium-boron intermediate.

Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl or vinyl halide, forming a palladium(IV) complex.

Reductive Elimination: The palladium(IV) complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium(II) catalyst.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-2-methoxyphenylboronic acid

- 4-Fluoro-2-methoxyphenylboronic acid pinacol ester

- 4-Fluoro-2-methoxyphenylboronic acid neopentyl glycol ester

Uniqueness

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in Suzuki-Miyaura coupling reactions. The presence of the fluorine and methoxy groups enhances its electronic properties, making it more efficient in forming carbon-carbon bonds compared to its analogs.

This compound’s versatility and efficiency make it a valuable reagent in various fields of research and industry, contributing to advancements in synthetic methodologies and material sciences.

Actividad Biológica

2-(4-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including pharmacological studies and chemical properties.

- Molecular Formula : C13H18BFO3

- Molecular Weight : 252.09 g/mol

- CAS Number : 624741-83-9

- Structure : The compound features a dioxaborolane ring structure which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Notably, it has been investigated for its potential as an inhibitor in several enzymatic pathways.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes. For example:

- CYP Enzymes : In a study evaluating related compounds, it was found that certain dioxaborolanes can inhibit cytochrome P450 enzymes (CYP), which are vital for drug metabolism. The inhibition profiles suggest potential for drug-drug interaction risks due to metabolic instability in vivo .

Antiviral Activity

Another significant area of research involves the antiviral properties of boron-containing compounds. Compounds similar to this compound have shown promise as non-nucleoside inhibitors against viral replication mechanisms:

- HCV NS5B Inhibition : A related compound demonstrated potent inhibition of the HCV NS5B polymerase with an EC50 value less than 50 nM . This suggests that this compound may also exhibit similar antiviral properties.

Case Study 1: Enzyme Inhibition Profile

A comparative study was conducted on various dioxaborolanes to assess their inhibitory effects on CYP450 enzymes. The following table summarizes the IC50 values observed:

| Compound | IC50 (μM) | % TDI | k_obs (min⁻¹) |

|---|---|---|---|

| Compound A | 0.34 | 66 | 0.0921 |

| Compound B | >50 | 4 | 0.0023 |

| Compound C | 1.1 | <1 | 0.0028 |

The data indicates that while some compounds exhibit potent inhibition (e.g., Compound A), others show limited activity .

Case Study 2: Antiviral Efficacy

In a study focusing on the antiviral activity of dioxaborolanes against Hepatitis C Virus (HCV), it was found that certain derivatives had significant effects:

Propiedades

IUPAC Name |

2-(4-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTUTWZXSBERDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.